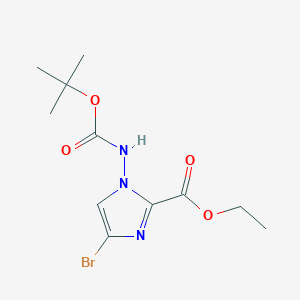

ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functional group. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.

Bromination: The imidazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Introduction of the Boc Protecting Group: The amino group on the imidazole ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water or methanol.

Major Products Formed

Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.

Deprotection: Free amine derivatives.

Ester Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.

Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

Chemical Biology: It serves as a probe for investigating biological processes and as a building block for the synthesis of bioactive molecules.

Material Science: The compound is used in the development of functional materials, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate is primarily based on its ability to interact with biological targets through covalent or non-covalent interactions. The bromine atom and the Boc-protected amino group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The ethyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives, such as:

Ethyl 4-chloro-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Ethyl 4-fluoro-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions with biological targets.

Ethyl 4-iodo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate: The presence of an iodine atom can enhance the compound’s reactivity in certain chemical transformations.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological properties, making it a valuable compound in various fields of research.

Biological Activity

Ethyl 4-bromo-1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate is a synthetic compound belonging to the imidazole derivative class, notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H16BrN3O4 and a molecular weight of 362.22 g/mol. Its structure features:

- A bromine atom at the 4-position of the imidazole ring.

- A tert-butoxycarbonyl (Boc) protected amine group.

- An ethyl ester group attached to the carboxylic acid moiety.

These functional groups contribute to its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor by binding to active sites or allosteric sites, thereby altering enzyme activity.

- Receptor Modulation : Its structural features allow it to bind to specific receptors, influencing signaling pathways related to cellular responses.

- Nucleic Acid Interaction : The imidazole ring may facilitate interactions with nucleic acids, impacting processes such as replication and transcription.

Binding Affinity Studies

Studies have shown that this compound exhibits significant binding affinity towards specific biological targets. For example, its interaction with protein kinases has been documented in several studies, indicating its potential as a therapeutic agent in cancer treatment due to its ability to inhibit cell proliferation pathways.

Case Studies

- In Vitro Studies : Research has demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Animal Models : In vivo studies using murine models have indicated that the compound possesses anti-tumor properties, with significant reductions in tumor size observed after administration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | C8H10N4O2 | Lacks bromine; methyl substitution |

| Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | C8H10BrN3O2 | Bromination at different position |

| Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxamide | C8H10N4O3 | Amide instead of ester |

This table highlights how this compound's specific bromination pattern and Boc protection may influence its reactivity and biological activity compared to other derivatives.

Properties

Molecular Formula |

C11H16BrN3O4 |

|---|---|

Molecular Weight |

334.17 g/mol |

IUPAC Name |

ethyl 4-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate |

InChI |

InChI=1S/C11H16BrN3O4/c1-5-18-9(16)8-13-7(12)6-15(8)14-10(17)19-11(2,3)4/h6H,5H2,1-4H3,(H,14,17) |

InChI Key |

KZHJEZQNLTWVDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CN1NC(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.